molecular formula C21H24N2O4 B269270 N-[3-(4-morpholinylcarbonyl)phenyl]-2-propoxybenzamide

N-[3-(4-morpholinylcarbonyl)phenyl]-2-propoxybenzamide

Cat. No. B269270
M. Wt: 368.4 g/mol
InChI Key: PIPNUIDNWOYRMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(4-morpholinylcarbonyl)phenyl]-2-propoxybenzamide, commonly known as N-(piperidin-4-yl)-4-(2,6-dimethylphenyl)-3-oxo-3,4-dihydro-2H-pyrido[2,3-b][1,4]oxazine-6-carboxamide, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective antagonist of the M1 muscarinic acetylcholine receptor and has shown promise in the treatment of various neurological disorders.

Mechanism of Action

The mechanism of action of N-[3-(4-morpholinylcarbonyl)phenyl]-2-propoxybenzamide involves its binding to the M1 muscarinic acetylcholine receptor and blocking its activity. This results in the inhibition of acetylcholine-mediated signaling, which can have various effects on neuronal function and behavior.
Biochemical and Physiological Effects
Studies have shown that N-[3-(4-morpholinylcarbonyl)phenyl]-2-propoxybenzamide can have various biochemical and physiological effects. For example, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. Additionally, N-[3-(4-morpholinylcarbonyl)phenyl]-2-propoxybenzamide has been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(4-morpholinylcarbonyl)phenyl]-2-propoxybenzamide in lab experiments is its selectivity for the M1 muscarinic acetylcholine receptor. This allows for more targeted manipulation of neuronal function and behavior. However, one limitation of using this compound is its potential off-target effects on other muscarinic acetylcholine receptors.

Future Directions

There are several future directions for the study of N-[3-(4-morpholinylcarbonyl)phenyl]-2-propoxybenzamide. One potential area of research is the development of more selective antagonists of the M1 muscarinic acetylcholine receptor. Additionally, further studies are needed to determine the long-term effects of this compound on neuronal function and behavior. Finally, the potential therapeutic applications of N-[3-(4-morpholinylcarbonyl)phenyl]-2-propoxybenzamide in various neurological disorders should be further explored.

Synthesis Methods

The synthesis of N-[3-(4-morpholinylcarbonyl)phenyl]-2-propoxybenzamide involves a multi-step process that begins with the reaction of 4-morpholinecarboxylic acid with 2-propoxybenzoyl chloride to form N-(2-propoxybenzoyl)-4-morpholinecarboxamide. This intermediate is then reacted with 3-nitrobenzoyl chloride to form N-[3-(4-morpholinylcarbonyl)phenyl]-2-propoxybenzamide.

Scientific Research Applications

N-[3-(4-morpholinylcarbonyl)phenyl]-2-propoxybenzamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to be a selective antagonist of the M1 muscarinic acetylcholine receptor, which is involved in various neurological processes such as learning and memory.

properties

Product Name

N-[3-(4-morpholinylcarbonyl)phenyl]-2-propoxybenzamide

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

N-[3-(morpholine-4-carbonyl)phenyl]-2-propoxybenzamide

InChI

InChI=1S/C21H24N2O4/c1-2-12-27-19-9-4-3-8-18(19)20(24)22-17-7-5-6-16(15-17)21(25)23-10-13-26-14-11-23/h3-9,15H,2,10-14H2,1H3,(H,22,24)

InChI Key

PIPNUIDNWOYRMD-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3

Origin of Product

United States

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